molecular formula C13H16N2O B3029338 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one CAS No. 625829-51-8

1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one

Cat. No.: B3029338
CAS No.: 625829-51-8
M. Wt: 216.28
InChI Key: JOKQGBFPIZRFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one is a spirocyclic compound that features a unique structural motif where a piperidine ring is fused to a quinoline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one typically involves multi-step processes that include cyclization reactions. One common method involves the cycloisomerization of tryptamine-ynamides catalyzed by Ag(I)/PPh3, which provides a diastereoselective route to the spirocyclic scaffold . The reaction conditions often require careful control of temperature and the use of specific ligands to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Conversion of carbonyl groups to alcohols or amines.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce piperidine alcohols.

Scientific Research Applications

1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of its targets. Detailed studies using techniques like molecular docking and structure-activity relationship (SAR) analysis are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

    Spiro[indole-3,4’-piperidine]: Another spirocyclic compound with a similar piperidine ring fused to an indole ring.

    Spiro-4H-pyrazole-oxindoles: Compounds featuring a spirocyclic pyrazole fused to an oxindole ring.

Uniqueness: 1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one is unique due to its specific quinoline-piperidine fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug design and a subject of ongoing research in various scientific fields.

Properties

IUPAC Name

spiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-13(5-7-14-8-6-13)9-10-3-1-2-4-11(10)15-12/h1-4,14H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKQGBFPIZRFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719198
Record name 1',4'-Dihydro-2'H-spiro[piperidine-4,3'-quinolin]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625829-51-8
Record name 1',4'-Dihydro-2'H-spiro[piperidine-4,3'-quinolin]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one
Reactant of Route 2
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one
Reactant of Route 3
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one
Reactant of Route 4
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one
Reactant of Route 5
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one
Reactant of Route 6
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.